(1,2-Dimethyl-1H-indol-3-yl)-acetic acid
Description
Pervasive Nature of Indole (B1671886) Derivatives in Natural Products and Pharmaceuticals
The indole ring system is a ubiquitous feature in a multitude of natural products and synthetic drugs, underscoring its evolutionary selection as a key pharmacophore. Its presence is fundamental to the biological activity of numerous compounds, spanning a wide range of therapeutic areas.
In the realm of natural products, the indole nucleus forms the core of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of crucial biomolecules. These include the neurotransmitter serotonin (B10506), which regulates mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms. Furthermore, a vast class of plant-derived compounds known as indole alkaloids, such as the anticancer agents vinblastine (B1199706) and vincristine, feature the indole scaffold as their central structural element.
The pharmaceutical industry has extensively capitalized on the therapeutic potential of indole derivatives. A diverse array of synthetic drugs incorporates this versatile scaffold, leading to treatments for a wide spectrum of diseases. Notable examples include the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the anti-migraine agent sumatriptan, and the antipsychotic drug ziprasidone. The ability of the indole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets contributes to its success as a privileged scaffold in drug design.
Table 1: Prominent Indole Derivatives and their Significance
| Compound Name | Classification | Significance |
|---|---|---|
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |
| Serotonin | Neurotransmitter | Regulates mood, sleep, and appetite. |
| Melatonin | Hormone | Regulates circadian rhythms. |
| Vinblastine | Indole Alkaloid | Anticancer agent used in chemotherapy. |
| Vincristine | Indole Alkaloid | Anticancer agent used in chemotherapy. |
| Indomethacin | Pharmaceutical | Non-steroidal anti-inflammatory drug (NSAID). |
| Sumatriptan | Pharmaceutical | Anti-migraine drug. |
| Ziprasidone | Pharmaceutical | Antipsychotic medication. |
Historical Context and Significance of Indole-3-Acetic Acid (IAA) as a Phytohormone
The history of indole chemistry is deeply intertwined with the discovery and understanding of plant hormones, or phytohormones. In the early 20th century, scientists observed that a substance produced in the tip of a plant shoot was responsible for promoting cell elongation. This substance was later identified as Indole-3-acetic acid (IAA), the first and most abundant of the natural plant hormones known as auxins.
The discovery of IAA revolutionized our understanding of plant growth and development. It was established that IAA plays a pivotal role in a multitude of physiological processes, including:
Cell elongation and division: IAA stimulates the elongation of cells in stems and coleoptiles, a fundamental process for plant growth.
Apical dominance: The suppression of lateral bud growth by the terminal bud is controlled by the downward flow of IAA.
Root formation: IAA is crucial for the initiation and development of both primary and lateral roots.
Fruit development: The growth and ripening of many fruits are regulated by IAA levels.
Tropisms: The directional growth of plants in response to stimuli such as light (phototropism) and gravity (gravitropism) is mediated by the differential distribution of IAA.
The profound impact of IAA on plant physiology has made it a subject of intense research for decades, leading to the development of synthetic auxins for agricultural and horticultural applications.
Research Trajectories for Modified Indole-3-Acetic Acid Derivatives, with Focus on (1,2-Dimethyl-1H-indol-3-yl)-acetic acid
The foundational understanding of IAA's biological activity has spurred extensive research into the synthesis and evaluation of modified IAA derivatives. The primary goal of these investigations is to develop compounds with altered potency, selectivity, and metabolic stability compared to the parent hormone. These modifications can involve substitutions on the indole ring, the acetic acid side chain, or both.
A specific example of such a modified derivative is This compound . This compound features two methyl groups, one at the N1 position of the indole ring and another at the C2 position.
Synthesis:
The synthesis of this compound has been described and involves the methylation of 2-methyl-3-indoleacetic acid. chemicalbook.com The process typically utilizes a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a methylating agent like iodomethane (B122720). chemicalbook.com
Research Findings and Future Directions:
While detailed biological activity data for this compound is not extensively reported in publicly available literature, the structural modifications suggest potential alterations in its biological profile compared to IAA. The methylation at the N1 and C2 positions could influence its binding affinity to auxin receptors, its metabolic stability, and its transport within plant tissues.
Interestingly, a closely related derivative, 5-(1,2-dimethyl-1H-indol-3-yl)-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile, has been reported to exhibit significant antitumor and anti-inflammatory activities. nih.gov This finding suggests that the (1,2-Dimethyl-1H-indol-3-yl) moiety may serve as a valuable pharmacophore for the development of therapeutic agents beyond the realm of plant biology.
Future research on this compound could explore several promising avenues:
Auxin Activity Profiling: Comprehensive studies are needed to determine its activity as a plant growth regulator, comparing its potency and effects to IAA and other synthetic auxins.
Pharmacological Screening: Given the reported activity of a related derivative, screening this compound for a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, is warranted.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group positions and the acetic acid side chain could elucidate key structural features required for specific biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBBRYDTZWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Characterization of Indole Acetates
Spectroscopic Elucidation of Molecular Structure
Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are essential for the unambiguous elucidation of the molecular structure of a chemical compound. However, specific datasets for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid are not available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No published ¹H NMR or ¹³C NMR spectra or corresponding chemical shift data for this compound could be located. This information is critical for mapping the proton and carbon framework of the molecule, confirming the positions of the methyl groups on the indole (B1671886) ring nitrogen (N-1) and at the C-2 position, and verifying the structure of the acetic acid side chain at the C-3 position.
Mass Spectrometry (EI-MS, HR-EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) data, which would provide the molecular weight, elemental composition, and fragmentation pattern of this compound, are not available in the reviewed literature. This data is fundamental for confirming the compound's molecular formula (C₁₂H₁₃NO₂) and for providing structural information based on its fragmentation pathways.
Infrared (IR) Spectroscopy
An experimental Infrared (IR) spectrum for this compound has not been published. Such a spectrum would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches and the various C-H and C-N bonds of the dimethylated indole ring, confirming its molecular structure.
Crystallographic Analysis of Indole-3-Acetic Acid Derivatives
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structures of Indole-3-acetic acid and several of its derivatives have been determined and analyzed, no such study has been published for this compound.
X-ray Crystallography for Solid-State Conformation
There is no record of a single-crystal X-ray diffraction analysis for this compound. This analysis would be required to determine its precise solid-state conformation, including bond lengths, bond angles, and the orientation of the acetic acid side chain relative to the indole ring.
Crystal Packing Influences on Molecular Conformation
Without a determined crystal structure, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding or π-stacking, that influence the crystal packing and the ultimate molecular conformation of this compound in the solid state.
Chromatographic Separation and Purification Techniques
The isolation, identification, and quantification of this compound and related indole acetates from complex matrices necessitate the use of advanced and highly efficient analytical methodologies. Chromatographic techniques are central to these efforts, providing the resolving power required to separate structurally similar compounds. The primary methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each offering distinct advantages for the analysis and purification of this class of compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase configuration (RP-HPLC), stands as a cornerstone for the analysis of indole-3-acetic acid (IAA) and its derivatives. researchgate.net The technique offers high resolution and sensitivity, making it suitable for quantifying trace amounts of these compounds in various samples. researchgate.net
Stationary and Mobile Phases: The most commonly utilized stationary phase for indole acetate (B1210297) separation is the nonpolar C18 column, which effectively retains the analytes, allowing for separation based on their hydrophobicity. researchgate.netcsic.es C8 columns are also employed and have demonstrated successful separation of various indolic compounds. nih.gov The mobile phase typically consists of a polar solvent system, often a mixture of an aqueous component (frequently acidified with acetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmdpi.com
Elution and Detection: Gradient elution is frequently preferred over isocratic elution as it provides better resolution for a wider range of indoles within a single analytical run. nih.gov A typical gradient might start with a higher proportion of the aqueous phase, gradually increasing the organic modifier concentration to elute more strongly retained, nonpolar compounds. nih.gov
Detection of indole acetates is commonly achieved using ultraviolet (UV) or fluorescence detectors. researchgate.net Indole compounds exhibit natural fluorescence, which allows for highly sensitive and specific detection when using a fluorescence monitor (e.g., excitation at 280 nm and emission at 350 nm). researchgate.netnih.govasm.org UV detection is also effective, with monitoring wavelengths typically set around 280 nm. mdpi.com For unambiguous identification, especially in complex biological extracts, HPLC is often coupled with mass spectrometry (LC-MS), which provides structural information on the separated compounds. nih.gov
| Analyte(s) | Column | Mobile Phase | Detection | Key Findings/Retention Times (min) |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) & related indoles | Symmetry C8 (4.6 x 150 mm, 5 µm) | A: 2.5% Acetic Acid in H₂O (pH 3.8) B: 80% Acetonitrile in H₂O (Gradient Elution) | Fluorimetric (Ex: 280 nm, Em: 350 nm) | IAA retention time was ~15.5 min, demonstrating sharp, well-resolved peaks for seven different indoles. nih.gov |
| IAA, Cytokinins, Abscisic Acid | Not specified | Methanol, H₂O, and 4.5% Acetic Acid solution (Gradient Elution) | UV (254 nm and 269 nm) | An optimized flow rate of 1.6 mL/min at 45 °C clearly separated 11 different phytohormones. mdpi.com |
| Indole-3-acetic acid (IAA) | µBondapack C18 (30 cm x 3.9 mm) | 1-pentanesulfonic acid (5 mmol/L, pH 3.1) and Methanol/Water (7/3 by vol) | Fluorometric (Ex: 280 nm, Em: 340 nm) | Method developed for determining IAA in human plasma with analytical recoveries of 58%. csic.es |
| IAA and Indole-3-propionic acid (IPA) | Reverse Phase C18 | A: 10% Methanol, 0.3% Acetic Acid B: 90% Methanol, 0.3% Acetic Acid C: 100% Acetonitrile (Gradient) | Fluorescence (Ex: 282 nm, Em: 360 nm) | Established a standard HPLC-FLD method for IAA quantification, noted for its high sensitivity and specificity. researchgate.net |
Gas Chromatography (GC)
Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the definitive identification and quantification of indole acetates. nih.govresearchgate.net Due to the low volatility and polar nature of these acidic compounds, a derivatization step is typically required prior to analysis. This process converts the analytes into more volatile and thermally stable forms suitable for GC. Common derivatization methods include esterification, such as methylation, to convert the carboxylic acid group into its corresponding methyl ester. nih.govnih.gov
Following purification steps, which may involve solvent partitioning and column chromatography, the derivatized indole acids are injected into the GC system. nih.govnih.gov The separation is performed on a capillary column with a specific stationary phase, and the retention times are used for identification. nih.gov The coupling with a mass spectrometer allows for the acquisition of mass spectra for each eluting peak, providing unequivocal structural confirmation. researchgate.netnih.gov
| Analyte(s) | Derivatization | Stationary Phase Examples | Detection | Key Findings |
|---|---|---|---|---|
| Indole-3-acetic acid, Indole-3-carboxylic acid, Indole-3-propionic acid, Indole-3-butyric acid | Esterification | Not specified | Not specified (in context of GC separation) | GC was used to detect and determine the esters of four different indole acids after extraction and TLC purification. nih.gov |
| Indole-3-acetic acid | Methyl and/or Trimethylsilyl derivatives | Polar (XE-60) and moderately polar (Hi-Eff-8-BP) | Mass Spectrometry (MS) | The presence of IAA in Douglas fir was confirmed, with mass analysis of the GC peak supporting the identification. nih.gov |
| Indole-3-acetic acid, Indole-3-glyoxylic acid, Indole-3-aldehyde | Not specified | Not specified | Mass Spectrometry (MS) | GC-MS analysis identified IAA and related metabolites, with mass spectra corresponding to authentic standards. researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective method used for the separation and qualitative analysis of indole derivatives. libretexts.org It can also be employed on a preparative scale for the purification of small quantities of compounds. libretexts.orgakjournals.com
For the separation of indole acetates, the most common stationary phase is silica (B1680970) gel with a fluorescent indicator (F254), which allows for the visualization of spots under UV light. akjournals.com The separation is governed by the choice of the mobile phase, which is optimized to achieve differential migration of the compounds based on their polarity. akjournals.com For instance, a mobile phase of isopropanol, ammonia (B1221849), and water can effectively separate L-tryptophan and indoleacetic acid. akjournals.comuj.edu.pl Another system, butan-1-ol, glacial acetic acid, and water, is used for separating other indole compounds like tryptamine (B22526) and melatonin. akjournals.com After development, spots can be visualized under a UV lamp or by spraying with a characteristic reagent, such as the Salkowski reagent, which produces a pink spot for IAA. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification by comparing it to standards. libretexts.org
While direct analytical data for this compound is limited, its synthesis and purification have been described using column chromatography over silica gel with a mobile phase of 40% ethyl acetate in petroleum ether, a technique that shares the same separation principles as TLC. chemicalbook.com
| Analyte(s) | Stationary Phase | Mobile Phase (v/v) | Detection | Rf Values |
|---|---|---|---|---|
| L-Tryptophan, Indoleacetic acid, Indole | Silica gel F254 | Isopropanol : 25% NH₃ : Water (8:1:1) | Densitometry (λ = 280 nm) | L-Tryptophan: ~0.41 Indoleacetic acid: ~0.53 Indole: ~0.88 akjournals.com |
| 5-Methylcysteine, Tryptamine, Melatonin | Silica gel F254 | Butan-1-ol : Glacial Acetic Acid : Water (12:3:5) | Densitometry (λ = 280 nm) | 5-Methylcysteine: ~0.43 Tryptamine: ~0.65 Melatonin: ~0.85 akjournals.com |
| L-Tryptophan, Serotonin (B10506), Tryptamine | Silica gel | Isopropanol : 25% NH₃ : Water (8:1:1) | Densitometry (λ = 280 nm) | L-Tryptophan: ~0.50 Serotonin: ~0.58 Tryptamine: ~0.73 uj.edu.pl |
Structure Activity Relationship Sar Studies of Indole 3 Acetic Acid Derivatives
Positional and Substituent Effects on the Indole (B1671886) Nucleus
The indole ring system is a critical pharmacophore for auxin activity. The nature, position, and size of substituents on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus can dramatically alter the molecule's interaction with auxin receptors and its metabolic stability.
Methylation of the indole nitrogen (N-1 position) has a profound impact on the activity of IAA. The conversion of IAA to its methyl ester, methyl-IAA (MeIAA), is catalyzed by enzymes such as IAA carboxyl methyltransferase. nih.gov Generally, MeIAA is considered an inactive form of auxin. nih.gov Its biological effects are typically attributed to its hydrolysis back to the active, free IAA by esterases within the plant. nih.gov
The nonpolar nature of the methyl group in MeIAA allows it to diffuse more readily through cellular membranes compared to the polar, charged IAA molecule, which often requires active transport. nih.gov This suggests that N-methylation could serve as a regulatory mechanism, creating a storage or transport form of auxin that can be activated locally. Overexpression of the IAMT1 gene, which encodes for an IAA methyltransferase, leads to phenotypes indicative of altered auxin homeostasis, further supporting the idea that methylation at the carboxyl group is a key regulatory step. nih.gov While direct studies on the auxin activity of N-1 methylated IAA are less common in the provided literature, the principle of methylation leading to an inactive but potentially mobile precursor is well-established for the acid side chain. nih.gov This implies that N-1 methylation in a compound like (1,2-Dimethyl-1H-indol-3-yl)-acetic acid might render it inactive until the methyl group is potentially removed metabolically, although this specific metabolic pathway is not detailed in the available research.
The C-2 and C-3 positions of the indole ring are vital for its biological function. The acetic acid side chain is almost universally found at the C-3 position for optimal auxin activity. Substitutions at the C-2 position, adjacent to the indole nitrogen, have been a key area of SAR studies.
A methyl group at the C-2 position, as seen in 2-methyl-IAA, has been shown to confer significant auxin activity. One critical reason for this is enhanced metabolic stability. The oxidative degradation of IAA, a major pathway for inactivating the hormone, is often initiated at the C-2 position. Introducing a methyl group at this site can block or hinder this oxidation, prolonging the active life of the molecule within the plant. Studies have shown that 2-methyl-IAA is not a substrate for the oxidative reactions catalyzed by plant peroxidases, which are key enzymes in IAA degradation. This resistance to degradation likely contributes to its sustained activity.
Substitutions on the six-membered benzene portion of the indole ring also modulate auxin activity. The electronic properties and size of these substituents can influence receptor binding and metabolic stability.
For instance, the introduction of a chlorine atom at the C-4 position, creating 4-chloro-IAA (4-Cl-IAA), results in a highly potent natural auxin found in certain plant species. Halogenation can alter the electron distribution of the indole ring and increase lipophilicity, potentially enhancing membrane transport and receptor affinity.
Similarly, substitutions at the C-5 position have been explored. Research on synthetic cannabinoids with indole cores, which also bind to specific receptors, has shown that the position of a chloro substituent significantly affects binding affinity. In those studies, 5-chloro substitution led to a decrease in receptor affinity compared to substitution at other positions like C-6. mdpi.com While the receptors are different, this highlights the sensitivity of receptor-ligand interactions to the precise placement of substituents on the benzenoid ring. Alkyl groups at various positions on this ring have also been shown to result in active auxin derivatives.
The table below summarizes the general effects of various substitutions on the indole nucleus based on established SAR principles for IAA derivatives.
| Position | Substituent | General Effect on Auxin Activity | Rationale |
| N-1 | Methyl | Inactivation / Requires Activation | May act as a transport/storage form; requires metabolic demethylation to become active. nih.gov |
| C-2 | Methyl | Increased Activity/Stability | Blocks oxidative degradation by peroxidases, increasing the molecule's half-life. |
| C-4 | Chloro | Increased Potency | Alters electronic properties and lipophilicity, potentially enhancing receptor binding and transport. |
| C-5 | Chloro | Variable (Potentially Decreased) | Positional effects are critical; may decrease affinity depending on the specific receptor interaction. mdpi.com |
Conformational Flexibility and Its Biological Implications
The biological activity of IAA and its derivatives is not solely dependent on the presence and position of functional groups but also on the molecule's three-dimensional shape and flexibility. The orientation of the acetic acid side chain at C-3 relative to the plane of the indole ring is a key determinant of auxin activity. This conformation is crucial for fitting into the binding pocket of auxin receptors, such as the TIR1/AFB family of F-box proteins.
Computational and experimental studies have been used to analyze the preferred conformations of auxin analogues and correlate them with their biological activity. nih.gov For a molecule to be active, it must be able to adopt a specific conformation that allows the carboxyl group of the side chain to interact with key residues in the receptor's binding site. The presence of substituents, such as the methyl groups in this compound, can influence the preferred conformation. A methyl group at C-2, for instance, can create steric hindrance that restricts the rotation of the side chain, potentially locking it into a more (or less) favorable orientation for receptor binding. This interplay between substitution and conformational freedom is a critical aspect of SAR, as it dictates how well the molecule can engage its biological target.
Correlation between Molecular Features and Mechanistic Efficacy
The ultimate biological effect of an IAA derivative is determined by how its molecular features translate into mechanistic efficacy. The primary mechanism of auxin action involves the binding of the auxin molecule to a co-receptor complex consisting of a TIR1/AFB protein and an Aux/IAA transcriptional repressor. nih.gov This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA protein, liberating Auxin Response Factor (ARF) transcription factors, which then regulate the expression of auxin-responsive genes. mdpi.com
The molecular features of a derivative like this compound directly impact this process:
Receptor Binding Affinity : The fit of the molecule within the TIR1 binding pocket is governed by its shape and the placement of key functional groups. The N-1 and C-2 methyl groups would influence this fit.
Metabolic Stability : As discussed, the C-2 methyl group is expected to confer resistance to oxidative degradation. nih.gov This increased stability means the molecule persists longer in the cell, allowing for sustained interaction with the receptor and a potentially stronger or more prolonged downstream signal.
Transport : While not extensively detailed for this specific compound, N-methylation could alter its transport properties, potentially allowing for more efficient passage across membranes before being activated, as observed with methyl-IAA esters. nih.gov
Therefore, the efficacy of this compound as an auxin would be a composite of these factors: its ability to be metabolically activated (demethylation at N-1), its stability against degradation (due to the C-2 methyl), its conformational suitability for the receptor, and its transport characteristics. While IAA itself can have anti-inflammatory and antioxidant effects in other biological systems, its primary mechanism in plants relates to the TIR1/AFB signaling pathway. nih.govnih.gov
Mechanistic Investigations of Biological Activities of Indole Acetates Preclinical Focus
Elucidation of Molecular Mechanisms in Biological Systems
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with numerous biological targets. The following sections detail the molecular mechanisms investigated for indole acetic acid and its analogues in preclinical studies.
Indole-3-acetic acid derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.
α-Amylase Inhibition: α-Amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Synthetic indole-3-acetamides, derived from the coupling of indole-3-acetic acid with substituted anilines, have demonstrated good to moderate inhibitory activity against the α-amylase enzyme. nih.govresearchgate.net In one study, certain compounds displayed IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, comparable to the standard drug acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). nih.gov Molecular docking studies suggest these molecules bind effectively within the enzyme's active site. nih.gov Similarly, other studies have confirmed that various organic acids can exert a dose-dependent inhibitory effect on α-amylase. nih.govresearchgate.net
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.commdpi.comnih.goveuropeanreview.org The indole ring is a key structural feature in some AChE inhibitors, participating in π-π stacking interactions within the enzyme's active site. nih.gov Various derivatives containing the indole or related phthalimide (B116566) structures have been synthesized and shown to inhibit AChE activity in the micromolar to nanomolar range. nih.govacs.org For instance, certain 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been identified as potent acetylcholinesterase inhibitors. nih.gov
Protein Kinase Inhibition: While specific data on protein kinase inhibition by (1,2-Dimethyl-1H-indol-3-yl)-acetic acid is not readily available, the broader class of indole derivatives is well-known for its role in kinase inhibition, a cornerstone of modern cancer therapy. The indole scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of various protein kinases.
| Enzyme Target | Indole Derivative Class | Observed Inhibition (IC50) | Reference |
| α-Amylase | Indole-3-acetamides | 1.09 - 2.84 μM | nih.gov |
| Acetylcholinesterase (AChE) | Phthalimide-based analogues | 0.91 μM (for most potent compound) | nih.gov |
| Ectonucleotidases (h-e5′NT) | Indole acetic acid sulfonates | 0.37 μM (for most potent compound) | nih.gov |
Indole acetates can influence fundamental cellular processes by modulating signaling pathways involved in inflammation, apoptosis, and cell division.
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.comnih.gov Studies on indole-3-acetic acid (IAA) have shown that it can mitigate the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit in macrophages. mdpi.com This inhibitory action on the NF-κB pathway contributes to the anti-inflammatory effects of IAA by reducing the expression of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923) in inflammatory responses. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin, function by inhibiting COX enzymes. unito.itnih.govaalto.fi Research has focused on designing novel indole derivatives that selectively inhibit COX-2 over COX-1 to reduce gastrointestinal side effects. nih.gov Docking studies have shown that these compounds can fit well into the binding pocket of the COX-2 enzyme. nih.govnih.gov
Bcl-2 Family Proteins (Bcl-2, Mcl-1): The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. nih.govuchicago.edu Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic member of this family that is often overexpressed in cancers. nih.gov Potent tricyclic 2-indole carboxylic acid inhibitors have been discovered that exhibit high binding affinity to Mcl-1 (Ki = 3 nM) and high selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov These inhibitors function by binding to a hydrophobic groove on Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby promoting cancer cell death. nih.gov
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. acs.org Several indole derivatives have been developed as tubulin polymerization inhibitors. nih.govnih.gov These compounds, often designed as analogues of combretastatin (B1194345) A-4, bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. google.com
Indolic compounds, including indole-3-acetic acid, are recognized for their antioxidant properties. nih.govresearchgate.net They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. mdpi.com The antioxidant mechanism can involve the transfer of a hydrogen atom from the nitrogen in the indole ring, forming a resonance-stabilized indolyl radical. nih.gov Studies have demonstrated that IAA can directly neutralize free radicals and also exert anti-oxidative effects by up-regulating the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and antioxidant functions. mdpi.com The antioxidant capacity of various indole derivatives has been quantified using assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging test. nih.gov
| Antioxidant Mechanism | Compound Class | Method of Action | Reference |
| Direct Scavenging | Indole-3-acetic acid (IAA) | Neutralization of ROS and nitric oxide (NO) | mdpi.com |
| Indirect Antioxidant Effect | Indole-3-acetic acid (IAA) | Upregulation of Heme Oxygenase-1 (HO-1) | mdpi.com |
| Hydrogen Atom Transfer | Gramine Derivatives | Donation of hydrogen from indole N-H group | nih.gov |
The interaction of indole derivatives with macromolecules like DNA and lipid membranes is an area of ongoing investigation. While specific studies detailing these interactions for this compound are scarce, the planar indole ring system is known to be capable of intercalating between the base pairs of DNA, a mechanism utilized by some anticancer agents. Furthermore, the lipophilic nature of the indole nucleus allows such compounds to interact with and potentially disrupt the integrity of cellular lipid membranes, which could influence the function of membrane-bound proteins and signaling pathways.
A unique biological role for indole-3-acetic acid involves its covalent modification of proteins. nih.gov In certain plants, IAA can be attached directly to polypeptide structures as a prosthetic group. nih.gov This modification is not universal, suggesting that it may be catalyzed by species-specific enzymes. nih.gov This discovery opens up a novel aspect of auxin homeostasis and protein function regulation that is distinct from its role as a signaling molecule. While this phenomenon has been primarily studied in plants, it highlights a potential mechanism of action for indole acetates that could be explored in other biological systems. nih.govnih.gov
Preclinical Efficacy Studies in In Vitro Models
The mechanistic investigations described above are largely based on preclinical studies using various in vitro models. These models are essential for elucidating the specific molecular targets and cellular effects of compounds before advancing to more complex biological systems.
Enzyme Assays: Purified enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase are used in cell-free assays to determine the direct inhibitory potential and kinetics of indole derivatives. nih.govmdpi.comnih.gov
Cell-Based Assays: Cultured cell lines, such as RAW264.7 macrophages for inflammation studies or various human cancer cell lines (e.g., HeLa, MCF-7) for anticancer activity, are employed to study the effects of these compounds on cellular pathways. mdpi.comnih.gov Techniques like Western blotting are used to measure changes in protein expression and phosphorylation (e.g., NF-κB, IKKα/β), while flow cytometry is used to analyze cell cycle progression and apoptosis. mdpi.comnih.gov
Antioxidant Capacity Assays: Chemical assays like the DPPH or ABTS methods are standard in vitro tools to quantify the free radical scavenging ability of indole compounds. nih.gov
These in vitro models provide the foundational data for understanding how indole acetates, and potentially this compound, exert their biological effects at the molecular and cellular levels.
Antiproliferative Activity against Neoplastic Cell Lines
Preclinical studies detailing the antiproliferative effects of this compound against specific neoplastic cell lines are not available in the published scientific literature. While numerous studies have investigated the anticancer potential of various indole-3-acetic acid derivatives, specific data, such as IC50 values or mechanistic insights into the action of the dimethylated form on cancer cells, remains uncharacterized.
Antimicrobial Spectrum (Antibacterial, Antifungal)
There is no specific preclinical data available that characterizes the antimicrobial spectrum of this compound. Investigations into its efficacy against various bacterial and fungal strains, including the determination of Minimum Inhibitory Concentrations (MICs), have not been reported in accessible scientific literature. The antimicrobial properties of the broader class of indole derivatives are an active area of research, but specific findings for this particular dimethylated compound are absent.
Anti-inflammatory Response Modulation
Detailed mechanistic studies on the modulation of anti-inflammatory responses by this compound are not currently available. Research has been conducted on a structurally related compound, 5-(1,2-dimethyl-1H-indol-3-yl)-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile, which was found to exhibit anti-inflammatory activity. However, this does not provide direct evidence for the anti-inflammatory properties of this compound itself. The parent compound, indole-3-acetic acid (IAA), has been shown to alleviate inflammatory responses in macrophages by inducing heme oxygenase-1 (HO-1) and through the direct neutralization of free radicals. nih.govnih.gov
Neuroprotective Effects and Central Nervous System (CNS) Activity
Specific preclinical studies focusing on the neuroprotective effects or CNS activity of this compound have not been identified in the scientific literature. While research into other indole derivatives has suggested potential for CNS activity, including CNS depression, there is no direct evidence to attribute these effects to this compound. globalresearchonline.net A study on various indole-3-acetic acid derivatives in rat embryos indicated that methylation at different positions on the indole ring could influence neuroepithelial cell apoptosis, but this compound was not among the tested compounds. nih.gov
Role in Cross-Kingdom Communication and Biosynthetic/Degradation Pathways
The role of this compound in cross-kingdom communication has not been specifically investigated. The parent molecule, indole-3-acetic acid (IAA), is a well-known signaling molecule in interactions between plants, bacteria, and algae. nih.gov However, it is unknown how the dimethylation of this compound would affect its function as a signaling molecule.
Similarly, specific biosynthetic and degradation pathways for this compound have not been elucidated. The biosynthesis of IAA in microorganisms and plants typically originates from tryptophan through several identified pathways. nih.gov Bacterial degradation of IAA is also a known process, with identified gene clusters responsible for its catabolism. mdpi.comnih.govnih.govresearchgate.net It is plausible that the biosynthesis of the dimethylated form could involve methylation of an indole precursor, but this has not been experimentally verified.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of indole (B1671886) derivatives. Density Functional Theory (DFT), particularly with the B3LYP functional, is a commonly employed method for these investigations. acs.orgunicamp.br
Table 1: Representative Thermochemical and Electronic Parameters for Indole Isomers Calculated by DFT (Note: Data is for the parent indole ring system to illustrate the application of DFT)
| Parameter | Indole | Isoindole | Indolizine |
| ∆G (kJ mol⁻¹) | -12753.083 | -13096.66 | -17252.343 |
| E HOMO (eV) | -2.75 | -5.2 | -5.34 |
| E LUMO (eV) | -0.13 | -0.9 | -1.04 |
| Hardness (η) (eV) | -1.31 | -2.15 | -2.15 |
| Data sourced from a study using DFT-B3LYP/6-311+G* calculations, illustrating how these parameters are used to compare the stability and reactivity of related structures. researchgate.net* |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is widely applied to indole derivatives to explore their potential pharmacological activities. thesciencein.orgajchem-a.com Docking studies can estimate the binding affinity, typically expressed in kcal/mol, and visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. rsc.orgnih.gov
For example, various indole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to assess their potential as anti-inflammatory agents. ajchem-a.commdpi.com In such studies, researchers compare the binding scores and interaction patterns of novel compounds against known inhibitors to rationalize their observed biological activity. ajchem-a.com Similarly, docking simulations have been used to investigate the interactions of indole-3-acetic acid with targets like vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a potential role in inhibiting angiogenesis. arinbjorn.is
Table 2: Examples of Molecular Docking Studies on Indole Derivatives
| Ligand (Indole Derivative) | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |
| 3-ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | -11.35 | ALA527, ARG120, TYR355 | Anti-inflammatory ajchem-a.com |
| Indole-3-carboxylic acid conjugate | DNA Gyrase | Not specified | Not specified | Antibacterial rsc.org |
| Indole-3-acetic acid (IAA) | Horseradish Peroxidase (HRP) | Not specified | Not specified | Anticancer tandfonline.com |
| Indole-3-acetic acid (IAA) | AKT1 | -28.5 ± 0.57 (MM/GBSA) | Not specified | Ovarian protection nih.gov |
| This table presents data from studies on various indole derivatives to showcase the application and typical findings of molecular docking simulations. |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While molecular docking provides a static snapshot of a ligand-target interaction, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a dynamic view. tandfonline.com MD simulations are used to explore the conformational flexibility of the ligand and the protein, providing insights into the stability of their complex over time. rsc.org
In studies involving indole derivatives, MD simulations are often performed after docking to validate the binding pose. nih.gov The stability of the complex is typically assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. tandfonline.comnih.gov A stable RMSD profile suggests that the ligand remains securely bound in the active site. tandfonline.com These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. nih.gov Conformational searches using molecular mechanics force fields are also employed to identify the low-energy shapes a flexible molecule like an indole-3-acetic acid derivative can adopt. unicamp.br
In Silico Prediction of Biological Activities and Pharmacokinetic Parameters
In silico tools are crucial in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. windows.netnih.gov These predictions help to identify candidates with favorable drug-like properties early in the research process, saving time and resources. windows.net
For indole derivatives, web-based platforms like SwissADME are commonly used to calculate key physicochemical and pharmacokinetic parameters. nih.govresearchgate.net These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net Beyond ADMET, computational models can also predict potential biological activities, such as kinase or enzyme inhibition, based on the compound's structural features. windows.net
Table 3: Predicted Physicochemical and Drug-Likeness Properties for Representative Indole Derivatives
| Property | Guideline (Lipinski's Rule) | Value for a Representative Indole Derivative |
| Molecular Weight (MW) | < 500 g/mol | Compliant |
| LogP (Lipophilicity) | < 5 | Compliant |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant |
| Number of Rotatable Bonds (RTB) | < 10 | Compliant |
| This table summarizes typical in silico predictions for indole derivatives based on Lipinski's Rule of Five, as reported in various studies. nih.govresearchgate.net |
Emerging Research Frontiers and Future Perspectives
Design and Synthesis of Novel Indole (B1671886) Scaffolds for Enhanced Bioactivity
The therapeutic potential of an indole-based compound is not static; it can be significantly amplified and tailored through rational drug design and synthetic modification. The core structure of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid offers multiple sites for chemical alteration, enabling the creation of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key strategies in the design of novel indole scaffolds include:
Molecular Hybridization: This approach involves combining the indole scaffold with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or additive effects. This has been an effective tool for designing new antifungal agents and other therapeutics. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR is a critical process where systematic modifications of a lead compound, such as this compound, are synthesized and tested to determine how specific structural features influence biological activity. For instance, studies on related indole-based inhibitors have shown that the position and nature of substituents on the indole ring and the side chain can dramatically alter binding affinity and efficacy. nih.govnih.govacademie-sciences.fr In one study on indole-3-acetamides, derivatives with halogen substitutions on an attached phenyl ring were found to be potent inhibitors of the α-amylase enzyme. nih.gov
Scaffold Hopping and Isosteric Replacement: Researchers often replace parts of the indole structure with other chemical groups (isosteres) that have similar physical or chemical properties. This can lead to improved properties while maintaining the essential binding interactions. The goal is to discover novel core structures that mimic the bioactivity of the original indole scaffold but may possess superior drug-like qualities.
The synthesis of these novel derivatives often involves multi-step processes. For example, a common route to creating derivatives of indole-3-acetic acid is through the coupling of the acid with various substituted anilines or other amines in the presence of a coupling reagent to form amides. nih.gov Another approach involves the direct C-H arylation of indole-3-acetic acid derivatives, which has been successfully implemented using self-optimizing flow reactors to improve efficiency and scalability. scispace.com
| Synthetic Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Amide Coupling | Reacting the carboxylic acid group of an indole-3-acetic acid with an amine to form a diverse library of amide derivatives. | Synthesis of Indole-3-acetamides as potential antihyperglycemic agents. | nih.gov |
| Direct C-H Arylation | Attaching new aryl groups directly to the indole ring, often at the C2 position, to explore new chemical space. | Flow-reactor synthesis of a key intermediate for farnesyl protein transferase inhibitors. | scispace.com |
| Cyclization Reactions | Using the indole core as a starting point to build fused ring systems, creating more rigid and structurally complex molecules. | Creation of pyrazino[1,2-a]indol-1(2H)-ones as inhibitors of amyloid aggregation. | researchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to rapidly generate molecular diversity and complex scaffolds. | Synthesis of neonicotinoid analogues with a 1,4-dihydropyridine (B1200194) scaffold for insecticidal activity. | researchgate.net |
Advanced Methodologies for Studying Indole-Target Interactions
Understanding precisely how a compound like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action and guiding further optimization. A suite of advanced biophysical and chemical proteomics techniques has emerged to move beyond traditional assays, offering high-resolution insights into these molecular interactions without the need for chemical modification of the drug candidate. rhhz.net
Label-Free Target Identification Methods:
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. By comparing the protein digestion patterns in the presence and absence of the compound, potential binding partners can be identified. rhhz.netnih.gov
Cellular Thermal Shift Assay (CETSA): CETSA is based on a similar principle of ligand-induced stabilization. It measures changes in the thermal stability of proteins in response to drug binding in a cellular environment. Target proteins bound to a ligand will typically denature and precipitate at a higher temperature than unbound proteins. rhhz.net
Stability of Proteins from Rates of Oxidation (SPROX): This technique uses chemical denaturation to assess protein stability. Changes in stability upon ligand binding can be measured across the proteome, allowing for the identification of direct targets in complex biological samples. rhhz.net
Biophysical Techniques for Characterizing Binding: These methods provide detailed quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for drug discovery. reactionbiology.com
| Methodology | Principle | Type of Information Provided | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as a ligand flows over an immobilized target protein. | Binding affinity (KD), kinetics (kon, koff), specificity. | reactionbiology.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event between a ligand and a target protein. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | reactionbiology.commdpi.com |
| Affinity Selection Mass Spectrometry (AS-MS) | Uses mass spectrometry to directly detect the ligand bound to its target protein, separating it from unbound ligands. | Identification of binders from a complex mixture; suitable for primary screening. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of atomic nuclei in the protein or the ligand upon binding. | Weak to moderate affinity interactions, binding site mapping, structural changes. | nih.gov |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. researchgate.net The concept of polypharmacology—where a single drug acts on multiple targets—has gained significant traction. Researchers are now intentionally designing Multi-Target-Directed Ligands (MTDLs) that can modulate several disease-relevant pathways simultaneously. nih.govacs.org
The indole scaffold is exceptionally well-suited for the development of MTDLs. nih.gov A prominent example is the parent compound, Indole-3-acetic acid (IAA), which was recently identified as a first-in-class dual-action inhibitor of both endothelin receptors (ET-A and ET-B) and the endothelin-converting enzyme-1 (ECE-1). ahajournals.org This dual inhibition provides a more comprehensive blockade of the endothelin system, which is implicated in hypertension, making IAA a promising candidate for cardiovascular disease. ahajournals.org
The design strategy for MTDLs often involves linking two or more distinct pharmacophores together into a single molecule. In the context of Alzheimer's disease, for instance, indole-based compounds have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), prevent amyloid-beta peptide aggregation, and exert anti-inflammatory effects. nih.govresearchgate.net This multi-pronged approach holds the promise of greater therapeutic efficacy compared to single-target agents.
Integration of Cheminformatics and Artificial Intelligence in Indole Derivative Discovery
The discovery of novel drug candidates is being revolutionized by the integration of computational tools, including cheminformatics and artificial intelligence (AI). nih.govnih.gov These technologies can dramatically accelerate the design-make-test-analyze (DMTA) cycle by moving many initial experiments into a virtual environment where millions of molecules can be rapidly assessed. nih.gov
For indole derivatives like this compound, these computational approaches are being applied in several ways:
Virtual Screening and Target Prediction: AI algorithms can screen vast virtual libraries of indole derivatives against biological targets to predict their binding affinity and potential activity. Machine learning models, trained on large datasets of known drug-target interactions, can also propose novel targets for existing compounds. nih.govandreasbender.de
Quantitative Structure-Activity Relationship (QSAR): Machine learning, and particularly deep learning, is used to build sophisticated QSAR models. blogspot.com These models can identify the complex, non-linear relationships between a molecule's structure and its biological activity, providing unbiased hypotheses for lead optimization. nih.gov
De Novo Drug Design: Generative AI models can design entirely new indole scaffolds that are optimized for specific properties, such as high predicted activity against a target and synthetic feasibility. nih.gov
Pathway Analysis: Computational tools can help elucidate complex metabolic pathways. For example, a combination of bioinformatics, protein structural modeling, and ligand-docking simulations was used to successfully predict and then experimentally validate the biosynthesis pathway for Indole-3-acetic acid in a microbe. nih.gov
Cheminformatics analysis, such as the use of self-organizing maps, also allows researchers to visualize the chemical diversity of large compound libraries and can help guide the selection of appropriate bioassays for screening new molecules, preventing valuable compounds from being overlooked. mdpi.com
Uncovering Novel Biological Functions and Therapeutic Applications
While the parent compound Indole-3-acetic acid (IAA) is best known as a plant hormone, ongoing research continues to unveil new and unexpected biological functions in mammalian systems, opening up novel therapeutic avenues. wikipedia.org Many of these discoveries are attributable to IAA produced by the gut microbiota from dietary tryptophan. nih.gov
Emerging evidence points to a wide range of activities for IAA and its derivatives, suggesting that the therapeutic potential of compounds like this compound may be broader than currently understood. nih.gov
Novel Areas of Investigation:
Anti-inflammatory and Immune Regulation: IAA has demonstrated significant anti-inflammatory effects and plays a role in enhancing intestinal barrier integrity and modulating the immune system. nih.gov
Metabolic Disorders: The compound has shown potential in improving glucose and lipid homeostasis, suggesting applications in treating metabolic diseases. nih.gov
Neuromodulation: As a microbial metabolite, IAA exhibits neuromodulatory effects, highlighting its potential relevance in neurological disorders. nih.gov
Targeted Cancer Therapy: A novel therapeutic strategy involves using IAA as a non-toxic prodrug. When combined with the enzyme horseradish peroxidase (HRP) targeted specifically to cancer cells, IAA is oxidized into a cytotoxic species that induces apoptosis in the malignant cells. researchgate.netgoogle.com This approach has shown promise in preclinical studies for bladder and hematological cancers. wikipedia.org
The discovery of IAA as a dual inhibitor of the endothelin system for treating hypertension is a prime example of uncovering a novel application for a well-known molecule. ahajournals.org These findings underscore the importance of continued exploration into the biological activities of the indole-3-acetic acid scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves alkylation or esterification of indole derivatives. For example, ethyl oxalyl chloride reacts with substituted indoles (e.g., 7-ethylindole) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to introduce the acetic acid moiety . Optimization includes adjusting reaction time (e.g., reflux for 8–12 hours), solvent polarity, and catalyst selection. Continuous-flow reactors may enhance yield and purity by maintaining consistent conditions .
- Key Parameters :
- Temperature: Room temperature for sensitive intermediates, reflux for ester hydrolysis.
- Solvent: Anhydrous solvents (e.g., DCM) to prevent side reactions.
- Workup: Neutralization with sodium carbonate and extraction with chloroform for isolation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.041) .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl group positions and acetic acid substitution.
- HPLC : Purity assessment using C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC for polar byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Challenges : Remove residual triethylamine salts via repeated washing with dilute HCl .
Advanced Research Questions
Q. How can researchers resolve contradictions in regulatory classifications (e.g., GHS vs. non-GHS) for this compound?
- Case Study : While Japan’s NITE 2020 guidelines classify some indole derivatives under GHS, certain batches may lack classification due to insufficient hazard data .
- Mitigation :
- Conduct in-house toxicity assays (e.g., Ames test for mutagenicity).
- Cross-reference safety protocols from multiple jurisdictions (e.g., UN Transport of Dangerous Goods, ACGIH TLVs) .
Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Approach :
Derivatization : Synthesize analogs (e.g., acetohydrazides, allyl-substituted variants) .
In Vitro Assays : Test COX-2 inhibition, antimicrobial activity (MIC assays), or cytotoxicity (MTT assays on cancer cell lines) .
Computational Modeling : Dock the compound into target proteins (e.g., cyclooxygenase) using software like AutoDock Vina, validated by MD simulations .
- Data Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using QSAR models .
Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
